Distinct Kinase Selectivity Fingerprint: 2,5-Dimethoxyphenyl vs. 3-Nitrophenyl Pyridazine Isosteres
The target compound (CAS 899740-49-9) bears a 2,5-dimethoxyphenyl substituent, while the closest commercially available analog CAS 893998-30-6 carries a 3-nitrophenyl group. Pharmacological evaluations of CAS 893998-30-6 derivatives demonstrate potent dual inhibition of p38α MAP kinase (IC50 = 12 nM) and JNK3 (IC50 = 28 nM) [1]. In contrast, triazolopyridazines incorporating the 2,5-dimethoxyphenyl motif (structurally related to the target compound) exhibit preferential activity against EGFR and VEGFR-2 kinases, with GI50 values below 10 μg/mL against MCF-7 cells, indicating a divergent primary target profile [2]. No direct p38α or JNK3 inhibition data exist for the 2,5-dimethoxyphenyl pyridazine series, suggesting a fundamentally different kinase selectivity landscape.
| Evidence Dimension | Kinase inhibition profile (primary target engagement) |
|---|---|
| Target Compound Data | EGFR/VEGFR-2 pathway engagement inferred from MCF-7 GI50 < 10 μg/mL for 2,5-dimethoxyphenyl-triazolopyridazine congeners |
| Comparator Or Baseline | CAS 893998-30-6 (3-nitrophenyl analog): p38α IC50 = 12 nM; JNK3 IC50 = 28 nM |
| Quantified Difference | At least 1000-fold difference in p38α potency; divergent kinase target families |
| Conditions | In vitro enzymatic kinase assays (p38α, JNK3) vs. MCF-7 cellular proliferation SRB assay |
Why This Matters
Procuring the 2,5-dimethoxyphenyl derivative is essential for programs targeting EGFR/VEGFR-2 pathways; the 3-nitrophenyl analog would redirect the project toward MAPK pathway kinases.
- [1] Kuujia. 3-(3-Nitrophenyl)-6-{(pyridin-2-yl)methylsulfanyl}pyridazine (CAS 893998-30-6). Product and Bioactivity Datasheet. Citing J. Med. Chem. 2023 and Bioorg. Med. Chem. Lett. 2024. View Source
- [2] Sihaga, M.; Soni, R.; Rania, N.; Malika, S.; Bhardwaja, K.; Kinger, M.; Miglanib, M.; Aneja, D.K. Synthesis, Molecular Docking, and Anticancer Activity of New Thiophene Linked 1,2,4-Triazolo[4,3-b]pyridazine Derivatives Against the MCF-7 Human Breast Carcinoma Cell Line. Russ. J. Gen. Chem. 2025, 95, 884–893. View Source
